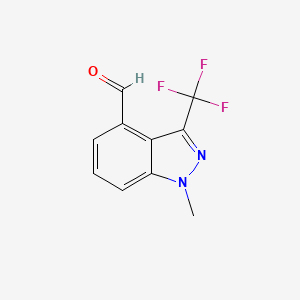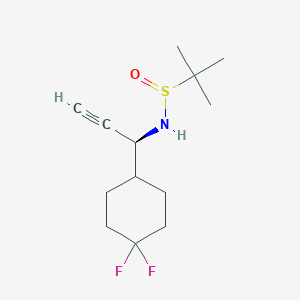
(S)-N-((S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-((S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a difluorocyclohexyl group, a prop-2-yn-1-yl group, and a sulfinamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfinamide typically involves multiple steps:
Formation of the Difluorocyclohexyl Group: This can be achieved through the fluorination of cyclohexane derivatives using reagents such as Selectfluor.
Introduction of the Prop-2-yn-1-yl Group: This step may involve the use of propargyl bromide in the presence of a base like potassium carbonate.
Sulfinamide Formation: The final step involves the reaction of the intermediate with a sulfinamide reagent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-((S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfinamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, propargyl bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: May serve as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Could be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-N-((S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfinamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-N-((S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
(S)-N-((S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfoxide: Contains a sulfoxide group instead of a sulfinamide group.
Uniqueness
The uniqueness of (S)-N-((S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfinamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C13H21F2NOS |
|---|---|
Poids moléculaire |
277.38 g/mol |
Nom IUPAC |
N-[(1S)-1-(4,4-difluorocyclohexyl)prop-2-ynyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C13H21F2NOS/c1-5-11(16-18(17)12(2,3)4)10-6-8-13(14,15)9-7-10/h1,10-11,16H,6-9H2,2-4H3/t11-,18?/m1/s1 |
Clé InChI |
LRZXQRGIMXKEOU-SSJGJQFISA-N |
SMILES isomérique |
CC(C)(C)S(=O)N[C@H](C#C)C1CCC(CC1)(F)F |
SMILES canonique |
CC(C)(C)S(=O)NC(C#C)C1CCC(CC1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


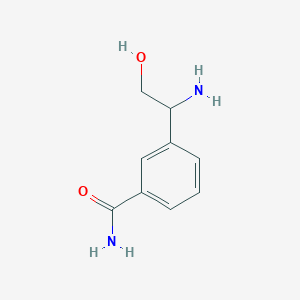



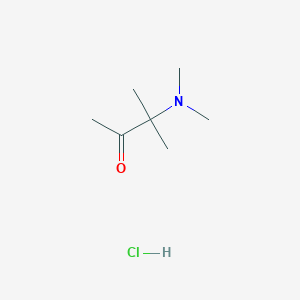
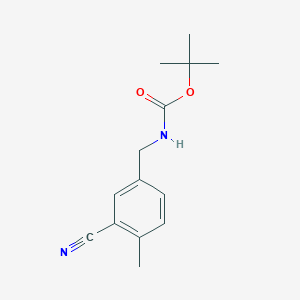
![Ethanone, 1-[5-(difluoromethoxy)-2-pyridinyl]-](/img/structure/B12963797.png)

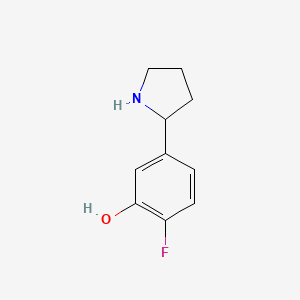
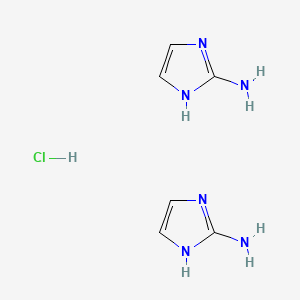
![7-Methylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B12963809.png)
![3-(5-Carboxypentyl)-2-(3-(3-(5-carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)prop-1-en-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bromide](/img/structure/B12963810.png)

